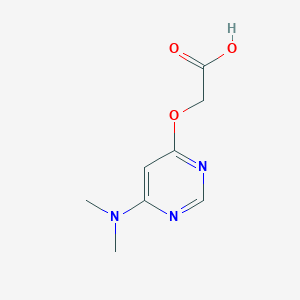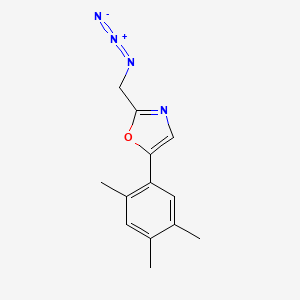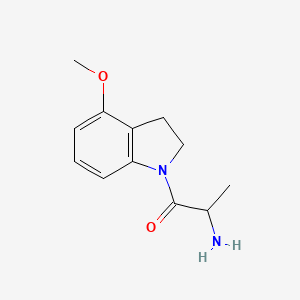
2-Amino-1-(4-methoxyindolin-1-yl)propan-1-one
Vue d'ensemble
Description
2-Amino-1-(4-methoxyindolin-1-yl)propan-1-one (MIP) is an indole-based compound that has been studied extensively in the field of chemical synthesis and drug discovery. MIP is a cyclic compound that has two nitrogen atoms, two carbon atoms, and one oxygen atom. The compound has a molecular weight of 160.2 grams/mol and a melting point of 106-108°C. MIP has been used in a variety of applications, including as a building block for drug discovery, as a starting material for organic synthesis, and as a reagent for the synthesis of other compounds.
Applications De Recherche Scientifique
Neuroprotective Agent for Ischemic Stroke
A series of indoline derivatives, including “2-Amino-1-(4-methoxyindolin-1-yl)propan-1-one”, have been designed and synthesized as multifunctional neuroprotective agents. These compounds have shown significant protective effects against oxidative stress-induced cell death and have been evaluated for their potential in treating ischemic stroke. They exhibit binding affinity to NMDA-GluN2B receptors and can reduce inflammatory cytokine secretion, which is crucial in stroke management .
Antioxidant Properties
The antioxidant capacity of these compounds has been tested in vitro, where they demonstrated significant protection against hydrogen peroxide (H₂O₂)-induced death of macrophage cells. This suggests a potential application in conditions where oxidative stress is a contributing factor .
Anti-inflammatory Activity
In studies involving lipopolysaccharide (LPS)-induced inflammation in microglial cells, “2-Amino-1-(4-methoxyindolin-1-yl)propan-1-one” derivatives have shown dose-dependent inhibition of inflammatory cytokines like TNF-α, IL-6, and nitric oxide (NO). This indicates a possible use in the treatment of neuroinflammatory diseases .
Cerebral Infarction Rate Reduction
In vivo studies on a middle cerebral artery occlusion (MCAO) rat model demonstrated that certain derivatives can dramatically reduce the cerebral infarction rate and improve neurological deficit scores, suggesting a therapeutic application in acute stroke interventions .
Synthesis of Antidepressants
While not directly related to “2-Amino-1-(4-methoxyindolin-1-yl)propan-1-one”, similar indoline derivatives are used in the synthesis of antidepressants like duloxetine. This highlights the potential of this compound class in pharmaceutical synthesis and drug design .
Antifungal Activity
Indoline derivatives have been explored for their antifungal properties. Although specific studies on “2-Amino-1-(4-methoxyindolin-1-yl)propan-1-one” are not available, the structural similarity suggests possible applications in developing antifungal agents .
Enantiomer Synthesis
The compound’s structure allows for the possibility of synthesizing enantiomerically pure forms, which are valuable in creating drugs with specific desired activities and reducing side effects .
Neurological Function Improvement
Compounds structurally related to “2-Amino-1-(4-methoxyindolin-1-yl)propan-1-one” have been shown to improve neurological functions in animal models, indicating potential applications in neurodegenerative disease treatment or cognitive enhancement .
Mécanisme D'action
Target of Action
The primary targets of 2-Amino-1-(4-methoxyindolin-1-yl)propan-1-one are N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B) . These receptors play a crucial role in the central nervous system, particularly in the transmission of excitatory signals.
Mode of Action
2-Amino-1-(4-methoxyindolin-1-yl)propan-1-one interacts with its targets by binding to NMDA-GluN2B receptors . This interaction results in significant protective effects against oxidative stress-induced cell death .
Biochemical Pathways
The compound affects the biochemical pathways related to oxidative stress and inflammation. It shows significant protective effects against hydrogen peroxide (H2O2)-induced death of RAW 264.7 cells . Additionally, it dose-dependently lowers the secretion of inflammatory cytokines, including TNF-α, IL-6, and NO, by BV-2 cells .
Result of Action
The molecular and cellular effects of 2-Amino-1-(4-methoxyindolin-1-yl)propan-1-one’s action include neuroprotection and anti-inflammatory effects . The compound can dramatically reduce the cerebral infarction rate and improve neurological deficit scores in a middle cerebral artery occlusion (MCAO) rat model .
Propriétés
IUPAC Name |
2-amino-1-(4-methoxy-2,3-dihydroindol-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-8(13)12(15)14-7-6-9-10(14)4-3-5-11(9)16-2/h3-5,8H,6-7,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVYPPHHKJVGAJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=C1C=CC=C2OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(4-methoxyindolin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide](/img/structure/B1480919.png)

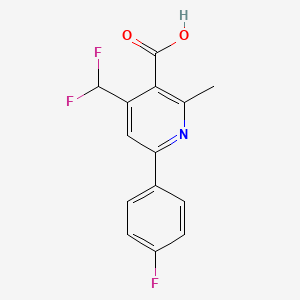
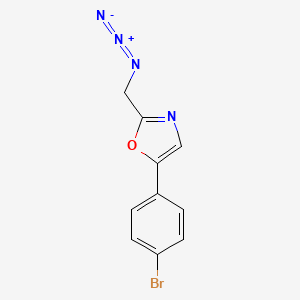

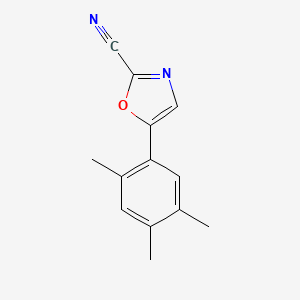


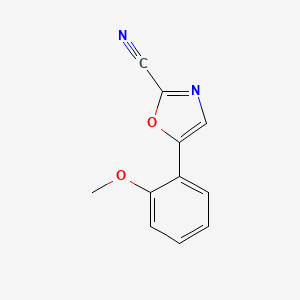


![2-Benzyl-1-isopropyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1480938.png)
